2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
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Overview
Description
2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS# 937605-78-2) is a useful research chemical . It has a molecular weight of 325.24 and a molecular formula of C14H10F3N3O3 .
Molecular Structure Analysis
The compound has a complex structure with a furan ring attached to a pyrazolo[3,4-b]pyridine core, which is further substituted with a trifluoromethyl group and an acetic acid moiety . The InChI key for the compound is OKNBQYUVEVJJGV-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a boiling point of 506.4±50.0 ℃ at 760 mmHg and a density of 1.57±0.1 g/cm3 . It has a topological polar surface area of 81.2 and a XLogP3 of 2.6 .Scientific Research Applications
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine has been identified as a versatile scaffold for the design of kinase inhibitors due to its ability to engage with multiple binding modes. This adaptability has led to its use in a wide range of kinase targets, highlighting its potential in therapeutic applications. The scaffold typically binds to the hinge region of the kinase, showcasing its significant role in the development of inhibitors with potent activity and selectivity (Wenglowsky, 2013).
Structural Basis and Functions of Receptors
A study on the abscisic acid (ABA) receptors, particularly PYLs, provides an example of how pyrazolo[3,4-b]pyridine analogs might interact within biological systems. These receptors, integral to plant stress responses and development, illustrate the compound's potential applicability in agricultural biotechnology for improving plant resilience (Zhang et al., 2015).
Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents
Compounds featuring the trifluoromethylpyrazole moiety, closely related to the chemical structure , have garnered attention for their anti-inflammatory and antibacterial properties. This review emphasizes the role of the trifluoromethyl group in modulating the activity profile of pyrazole compounds, suggesting a potential avenue for the development of novel therapeutic agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O3/c1-7-12-8(14(15,16)17)5-9(10-3-2-4-23-10)18-13(12)20(19-7)6-11(21)22/h2-5H,6H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNBQYUVEVJJGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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